molecular formula C19H20ClN5O4 B2842232 6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 374101-89-0

6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2842232
CAS RN: 374101-89-0
M. Wt: 417.85
InChI Key: GNOOBBKCLFWMMS-UHFFFAOYSA-N
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Description

The compound “6-chloro-N,N-bis(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine (D1)” is a white solid .


Synthesis Analysis

This compound was synthesized as part of a study aiming to explore new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .


Molecular Structure Analysis

The molecular structure of the compound was confirmed through spectrogram verification . The 1H NMR (600 MHz, CDCl3) δ ppm values are: 7.533 (d, J = 2.04 Hz, 1H, Ph-H), 7.311 (d, J = 2.04 Hz, 1H, Ph-H), 6.331–6.549 (m, 7H, Ph-H), 4.663 (s, 4H, -CH2), 3.743 (s, 12H, -OCH3) .


Chemical Reactions Analysis

The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including compound B7, have been investigated for their potential as anticancer agents. In a study by Xu et al., compound B7 significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α . Its anti-tumor effects make it a promising candidate for further research in cancer therapy.

Anti-Inflammatory Activity

Chronic inflammation plays a pivotal role in cancer development. Compound B7 has demonstrated anti-inflammatory effects by reducing the expression levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) . Its dual action as an anti-inflammatory and anticancer agent makes it intriguing for therapeutic applications.

Protein Expression Modulation

Compound B7’s impact on protein expression levels in A431 and A549 cells was assessed using Western Blot assay. Investigating specific proteins affected by this compound may uncover pathways relevant to cancer progression.

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These cell lines are often used in research as models for studying the mechanisms of various types of cancer.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cells that result in inhibited proliferation .

Biochemical Pathways

It is known that the compound affects the expression levels of inflammatory factorsIL-6 and TNF-α , which are key players in the immune response and inflammation, often implicated in cancer progression.

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers . These predictions can provide valuable insights into the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

The compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration . These effects suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

properties

IUPAC Name

6-chloro-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOOBBKCLFWMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

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